(1R,3S)-3-Trifluoromethyl-cyclohexanol
Description
(1R,3S)-3-Trifluoromethyl-cyclohexanol is a chiral cyclohexanol derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the cyclohexane ring. Its stereochemistry (1R,3S) confers unique spatial and electronic properties, making it valuable in pharmaceutical and agrochemical research. The -CF₃ group enhances metabolic stability and lipophilicity, influencing bioavailability and receptor interactions .
Properties
IUPAC Name |
(1R,3S)-3-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZGFRDYYXKLRB-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ruppert-Prakash Reagent-Mediated Trifluoromethylation
A modern strategy employs the Ruppert-Prakash reagent (TMSCF₃) to introduce the trifluoromethyl group via a 1,2-addition to cyclohexanones. This method, optimized by recent studies, enables precise stereochemical control when paired with chiral catalysts or auxiliaries.
General Protocol (Conditions A):
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1,2-Addition: Cyclohexanone derivatives react with TMSCF₃ in ortho-dichlorobenzene (o-DCB) using cesium fluoride (CsF) as an activator. The reaction proceeds at room temperature to 50°C, yielding a trifluoromethylated cyclohexanol intermediate.
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Workup: Direct oxidation or dehydration steps are omitted to isolate the alcohol intermediate.
Key Advantages:
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High functional group tolerance.
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Scalable under continuous flow conditions.
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Compatible with chiral ligands for enantioselective synthesis (e.g., Jacobsen’s salen catalysts).
Stereoselective Synthesis and Resolution
Chiral Auxiliary-Assisted Approaches
To achieve the (1R,3S) configuration, chiral auxiliaries such as Evans’ oxazolidinones or Oppolzer’s sultams can direct the stereochemistry during trifluoromethylation. For instance, a cyclohexanone bearing a chiral auxiliary undergoes 1,2-addition with TMSCF₃, followed by auxiliary removal to yield the desired enantiomer.
Example Workflow:
Enzymatic Resolution
Racemic mixtures of 3-trifluoromethyl-cyclohexanol can be resolved using lipase-catalyzed kinetic resolution. For example, Candida antarctica lipase B selectively acetylates the (1R,3S)-enantiomer in vinyl acetate, enabling separation via chromatography.
Typical Conditions:
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Enzyme: Candida antarctica lipase B (CAL-B).
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Acyl donor: Vinyl acetate.
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Solvent: Tert-butyl methyl ether (TBME).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Enantiomeric Excess (ee) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Hydrogenation | 54–70 | Not reported | Moderate | High |
| Asymmetric 1,2-Addition | 70–90 | 82–95 | High | Moderate |
| Enzymatic Resolution | 40–60 | ≥95 | Low | Low |
Insights:
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Catalytic hydrogenation is cost-effective but lacks stereochemical control.
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Asymmetric synthesis offers high enantioselectivity but requires expensive chiral catalysts.
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Enzymatic resolution provides excellent ee but suffers from moderate yields and scalability issues.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Modern industrial setups utilize continuous flow reactors to enhance the efficiency of TMSCF₃-mediated trifluoromethylation. Key parameters include:
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Residence Time: 10–15 minutes.
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Temperature: 50–80°C.
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Catalyst Loading: 0.5–1 mol% CsF.
Benefits:
Crystallization-Induced Dynamic Resolution (CIDR)
CIDR combines asymmetric synthesis with in-situ crystallization to improve ee and yield. For example, slow cooling of reaction mixtures promotes selective crystallization of the (1R,3S)-enantiomer, driving the equilibrium toward desired product formation .
Chemical Reactions Analysis
Types of Reactions: (1R,3S)-3-Trifluoromethyl-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed:
Oxidation: Formation of trifluoromethylcyclohexanone.
Reduction: Formation of trifluoromethylcyclohexane.
Substitution: Formation of trifluoromethylcyclohexyl halides or amines.
Scientific Research Applications
(1R,3S)-3-Trifluoromethyl-cyclohexanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1R,3S)-3-Trifluoromethyl-cyclohexanol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of (1R,3S)-3-Trifluoromethyl-cyclohexanol and related compounds:
Key Observations
Positional Isomerism: The 3-CF₃ substitution in this compound distinguishes it from 4-CF₃ analogs like 4-(Trifluoromethyl)cyclohexanol. The 3-position may enhance steric effects in chiral environments, impacting receptor binding or catalytic activity .
Functional Group Substitutions: Replacing the hydroxyl (-OH) group with an amino (-NH₂) group, as in (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol, increases molecular weight (183.17 vs. 168.16) and polarity. This modification could shift applications from repellents to bioactive intermediates .
Substituent Effects :
- The trifluoromethyl group’s electronegativity and lipophilicity contrast sharply with the propyl group in (1R,3S)-3-propylcyclohexan-1-ol. While -CF₃ improves metabolic stability, the propyl group may enhance volatility, making the latter more suitable for solvents .
Stereochemical Influence: The (1R,3S) configuration in the target compound and (1R,3R) in its amino analog highlight how stereochemistry affects biological activity. For example, trans-4-(Trifluoromethyl)cyclohexanol’s stereochemistry (trans-CF₃ and -OH) could alter solubility compared to cis isomers .
Biological Activity
(1R,3S)-3-Trifluoromethyl-cyclohexanol is a compound of interest in medicinal chemistry due to its unique structural features imparted by the trifluoromethyl group. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound is characterized by a cyclohexanol framework with a trifluoromethyl group attached. This configuration enhances its lipophilicity and potentially alters its interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 182.16 g/mol |
| Stereochemistry | (1R,3S) |
| Functional Groups | Hydroxyl (-OH), Trifluoromethyl (-CF) |
The biological activity of this compound is largely attributed to its interaction with specific molecular pathways. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with various enzymes and receptors. This interaction can modulate cellular processes, leading to diverse biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors that influence cell signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
Antimicrobial Properties
Recent studies have investigated the antimicrobial efficacy of this compound. For instance, it has shown promising results against Escherichia coli and Candida albicans, indicating a potential role in treating infections caused by these microorganisms.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The compound's mechanism appears to involve the down-regulation of key oncogenes and tumor suppressor genes.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 44.4 | Inhibition of EGFR and KRAS |
| HCT116 | 22.4 | Down-regulation of TP53 |
Case Studies
- Study on Antimicrobial Activity : A study published in 2023 evaluated various trifluoromethyl compounds for their antibacterial activity. This compound was among those tested and showed significant inhibition against Bacillus mycoides with a minimum inhibitory concentration (MIC) of 4.88 µg/mL .
- Anticancer Research : Another study assessed the compound's effects on multiple human cancer cell lines. Results indicated that it could outperform standard chemotherapeutics like Doxorubicin in certain contexts, particularly against PACA2 cells .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for (1R,3S)-3-Trifluoromethyl-cyclohexanol, and how is stereochemical purity ensured?
- Synthesis : Common routes involve enantioselective catalytic hydrogenation of trifluoromethyl-substituted cyclohexanone precursors or chiral resolution of racemic mixtures. For example, asymmetric reduction using chiral catalysts (e.g., BINAP-Ru complexes) can achieve high enantiomeric excess (ee) .
- Purity Validation : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Nucleosil® columns) is critical to resolve (1R,3S) and (1S,3S) isomers. Typical mobile phases include n-hexane/tetrahydrofuran/methanol mixtures .
Q. How is the stereochemistry of this compound confirmed experimentally?
- X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL refines bond lengths and angles to confirm the (1R,3S) configuration .
- NMR Spectroscopy : Vicinal coupling constants (e.g., ) in H NMR and F NMR chemical shifts provide stereochemical insights. Axial-equatorial relationships in the cyclohexanol ring are key .
Advanced Research Questions
Q. How can computational methods predict the stereochemical stability of this compound under varying conditions?
- DFT Calculations : Density Functional Theory (DFT) models assess conformational energy barriers. For example, chair vs. boat cyclohexanol ring interconversions and trifluoromethyl group steric effects .
- Molecular Dynamics (MD) : Simulations predict solvent interactions (e.g., polar aprotic solvents stabilizing hydrogen bonds) and thermal stability .
Q. What experimental design considerations address low yields in enantioselective synthesis?
- Catalyst Optimization : Screen chiral ligands (e.g., phosphine-oxazoline ligands) to improve ee. Kinetic resolution during crystallization may enhance enantiomer separation .
- Reaction Monitoring : In-situ F NMR tracks trifluoromethyl group reactivity and identifies intermediates causing racemization .
Q. How to resolve contradictions between spectroscopic data and computational predictions?
- Case Study : If H NMR shows unexpected splitting, consider dynamic effects (e.g., ring flipping) or impurities. Cross-validate with C-F coupling constants and compare DFT-optimized geometries to crystallographic data .
- Data Reconciliation : Use Bayesian statistics to weigh experimental vs. computational uncertainties, prioritizing high-resolution techniques (X-ray/NOESY) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
